Regioisomeric Urea Attachment (6- vs. 7-Position): Impact on Predicted VR1 Binding Pose
The urea linkage at the 6-position of the tetrahydroquinoline core, as found in CAS 1202995-47-8, contrasts with the 7-position urea attachment prevalent in many close analogs (e.g., CAS 1203263-92-6, 1-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea). Published 3D-QSAR and molecular docking studies on the chroman/tetrahydroquinoline urea series demonstrate that the position of the urea substituent on the bicyclic scaffold alters the dihedral angle between the urea plane and the tetrahydroquinoline ring system, directly affecting the compound's ability to occupy the TRPV1 capsaicin-binding pocket [1]. While no head-to-head IC₅₀ comparison is publicly available for these two exact regioisomers, the class-level SAR strongly predicts that the 6-substituted regioisomer (target compound) presents a distinct pharmacophoric geometry from the more common 7-substituted analogs.
| Evidence Dimension | Predicted binding conformation (urea-tetrahydroquinoline dihedral angle) based on class 3D-QSAR/ docking models |
|---|---|
| Target Compound Data | 6-position urea; computed XLogP3-AA = 4.8 (PubChem); distinct vector orientation per class model |
| Comparator Or Baseline | 7-position urea regioisomers (e.g., CAS 1203263-92-6); reported in class SAR as preferred for aryl substituents at 7-/8-position [1] |
| Quantified Difference | No quantitative direct comparison available; difference is structural (regioisomeric), not potency-based. |
| Conditions | 3D-QSAR kNN-MFA and molecular docking models derived from chroman/tetrahydroquinoline urea TRPV1 antagonist training set (Med Chem Res, 2013) [1] |
Why This Matters
For researchers validating TRPV1 target engagement, the regioisomeric position determines whether the compound recapitulates the binding mode assumed in published pharmacophore models; procurement of the incorrect regioisomer may yield negative or misleading results in established TRPV1 assays.
- [1] Three-dimensional quantitative structure–activity relationship (3D-QSAR) analysis and molecular docking-based combined in silico rational approach to design potent and novel TRPV1 antagonists. Medicinal Chemistry Research. 2013;22:2313–2324. doi:10.1007/s00044-012-0229-1. View Source
